Zibrofusidic acid

Beschreibung

Eigenschaften

CAS-Nummer |

827603-95-2 |

|---|---|

Molekularformel |

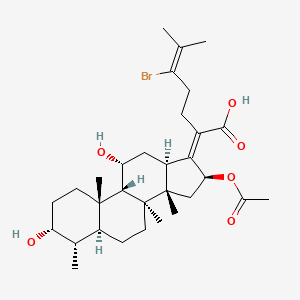

C31H47BrO6 |

Molekulargewicht |

595.6 g/mol |

IUPAC-Name |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-bromo-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C31H47BrO6/c1-16(2)22(32)9-8-19(28(36)37)26-21-14-24(35)27-29(5)12-11-23(34)17(3)20(29)10-13-30(27,6)31(21,7)15-25(26)38-18(4)33/h17,20-21,23-25,27,34-35H,8-15H2,1-7H3,(H,36,37)/b26-19-/t17-,20-,21-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |

InChI-Schlüssel |

PTIOJMPPJQFFTQ-HPNLMJCRSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC(=C(C)C)Br)\C(=O)O)OC(=O)C)C)O)C |

Kanonische SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(=C(C)C)Br)C(=O)O)OC(=O)C)C)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of zibrofusidic acid involves multiple steps, starting from fusidic acid. The key steps include bromination, esterification, and hydroxylation. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors, continuous monitoring of reaction conditions, and purification steps such as crystallization and chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Zibrofusidinsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Ketone oder Aldehyde.

Reduktion: Reduktion von Ketonen zu Alkoholen.

Substitution: Halogenierung oder Alkylierung an bestimmten Stellen des Moleküls.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Halogenierung kann mit Reagenzien wie Brom oder Chlor erreicht werden, während Alkylierung oft Alkylhalogenide beinhaltet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate der Zibrofusidinsäure mit veränderten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften aufweisen können.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Efficacy

Zibrofusidic acid exhibits a narrow spectrum of activity predominantly against Gram-positive bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various pathogens:

Resistance Mechanisms

Research indicates that resistance to this compound can arise through mutations in the fusA gene, which encodes EF-G. The mutation frequency ranges from 1 in 10^6 to 1 in 10^8, suggesting a low likelihood of developing resistance during treatment . Combination therapy, particularly with rifampicin, has shown to stabilize resistant populations and reduce mutation rates significantly .

Clinical Applications

This compound has been employed in various clinical settings, particularly for skin and soft tissue infections. Notable applications include:

- Chronic Osteomyelitis : Case studies indicate efficacy in treating prosthetic joint-related chronic osteomyelitis, demonstrating significant clinical improvement when used as part of a combination therapy regimen .

- Skin Infections : It remains a treatment option for staphylococcal skin infections, especially in cases where patients exhibit resistance to other antibiotics .

Case Studies

A review of case studies highlights the practical applications of this compound:

- Case Study 1 : A patient with recurrent MRSA skin infections was treated with this compound combined with rifampicin. The treatment resulted in complete resolution of the infection over six weeks, with no adverse effects noted .

- Case Study 2 : In a cohort study involving patients with chronic osteomyelitis, this compound was administered alongside standard therapies. Results showed a marked reduction in infection rates and improved healing times compared to historical controls .

Wirkmechanismus

Zibrofusidic acid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This inhibition leads to the cessation of bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Zibrofusidic acid belongs to the fusidane class of antibiotics. Below, it is compared with mupirocin (a topical antibiotic) and retapamulin (a pleuromutilin antibiotic), which share overlapping clinical applications but differ in mechanisms and resistance profiles.

Table 1: Comparative Analysis of this compound and Similar Antimicrobial Agents

Structural and Functional Differences

This compound vs. Mupirocin :

While both target Gram-positive bacteria, mupirocin’s mechanism (inhibiting tRNA synthetase) limits its use to topical applications, such as nasal decolonization of MRSA. In contrast, this compound’s systemic formulations allow broader use in deep-seated infections .This compound vs. Retapamulin :

Retapamulin’s pleuromutilin structure enables potent activity against resistant strains, but its application is restricted to superficial skin infections. This compound’s steroid-like structure permits deeper tissue penetration, making it suitable for osteomyelitis and bacteremia .

Resistance and Clinical Efficacy

- MRSA Treatment :

this compound demonstrates 90-95% susceptibility in MRSA isolates, outperforming mupirocin (85-90%) but slightly lagging behind retapamulin (95-98%) . Resistance to this compound remains rare due to the critical role of EF-G in bacterial survival, limiting adaptive mutations . - Combination Therapy : this compound is often combined with rifampicin to suppress resistance emergence, a strategy less commonly employed with mupirocin or retapamulin .

Q & A

Q. How should researchers validate this compound’s purity for regulatory submissions?

- Methodological Answer: Perform batch-to-batch consistency testing using orthogonal methods: NMR for structural integrity, HPLC-UV for purity, and ICP-MS for heavy metal contaminants. Include certificates of analysis (CoA) with acceptance criteria (e.g., ≥95% purity, <0.1% residual solvents) aligned with ICH Q3A/B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.